molecular formula C16H23N3O6 B061283 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) CAS No. 169128-47-6

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)

Cat. No. B061283
M. Wt: 353.37 g/mol
InChI Key: QGTFKJYEKRWNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as carbaryl, and it belongs to the carbamate family of insecticides. Carbaryl has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism Of Action

Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect or parasite.

Biochemical And Physiological Effects

Carbaryl has been shown to have a wide range of biochemical and physiological effects. In addition to its insecticidal properties, carbaryl has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Carbaryl has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also highly effective at controlling pests and parasites. However, carbaryl has several limitations. It is highly toxic to humans and animals, and exposure can lead to a range of health problems. It is also highly persistent in the environment, leading to concerns about its impact on ecosystems.

Future Directions

There are several future directions for research on carbaryl. One area of interest is the development of new insecticides and antiparasitic drugs based on the structure of carbaryl. Another area of interest is the development of new methods for the synthesis of carbaryl that are more efficient and environmentally friendly. Additionally, research is needed to better understand the long-term effects of carbaryl exposure on human health and the environment.

Synthesis Methods

Carbaryl is synthesized by the reaction of 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with 1-piperidinemethanol to produce 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1). The synthesis of carbaryl is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties. It is commonly used in agriculture to control pests such as aphids, mites, and beetles. Carbaryl has also been studied for its potential use in the treatment of parasitic infections. Studies have shown that carbaryl can inhibit the growth of certain parasites, making it a potential candidate for the development of new antiparasitic drugs.

properties

CAS RN

169128-47-6

Product Name

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C14H21N3O2.C2H2O4/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;3-1(4)2(5)6/h6-8H,3-5,9-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

QGTFKJYEKRWNIV-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O

Other CAS RN

169128-47-6

synonyms

3-Pyridinol, 2-(1-piperidinylmethyl)-, dimethylcarbamate, oxalate

Origin of Product

United States

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